molecular formula C16H17F3N2O4 B5563789 4-({3-[2-(trifluoromethoxy)phenyl]isoxazol-5-yl}methyl)-1,4-oxazepan-6-ol

4-({3-[2-(trifluoromethoxy)phenyl]isoxazol-5-yl}methyl)-1,4-oxazepan-6-ol

Cat. No. B5563789
M. Wt: 358.31 g/mol
InChI Key: ZALXUFIWXBAJEW-UHFFFAOYSA-N
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Description

The compound “4-({3-[2-(trifluoromethoxy)phenyl]isoxazol-5-yl}methyl)-1,4-oxazepan-6-ol” is a complex organic molecule that contains several functional groups including a trifluoromethoxy group, a phenyl group, an isoxazole ring, and an oxazepane ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the connectivity of its functional groups. The presence of the isoxazole and oxazepane rings suggests that this compound would have a rigid and well-defined three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the trifluoromethoxy group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack . The isoxazole ring is a heterocycle that could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the trifluoromethoxy group could influence the compound’s polarity and solubility . The isoxazole and oxazepane rings could influence the compound’s rigidity and shape .

Scientific Research Applications

Photochemical Transformations of Isoxazoles

Research on the photochemistry of 4-substituted 5-Methyl-3-phenyl-isoxazoles reveals insights into photochemical transformations and mechanisms, which could be relevant for understanding the behavior of "4-({3-[2-(trifluoromethoxy)phenyl]isoxazol-5-yl}methyl)-1,4-oxazepan-6-ol" under similar conditions. The study by Dietliker et al. (1976) discusses the isomerization and photochemical transformations of isoxazole derivatives, suggesting potential applications in photochemical synthesis and the study of reaction mechanisms (Dietliker, Gilgen, Heimgartner, & Schmid, 1976).

Antimicrobial Applications

The design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives, as presented by Bhat et al. (2016), highlight the potential of isoxazole-related compounds as antimicrobial agents. This suggests that "this compound" could also be explored for antimicrobial applications, given its structural similarity to the compounds studied (Bhat, N. G. K., Kayarmar, S. K., & Mohammed Shafeeulla, R., 2016).

Imaging Probes for Alzheimer's Disease

The development of novel ¹⁸F-labeled benzoxazole derivatives for imaging cerebral β-amyloid plaques in Alzheimer's disease by Cui et al. (2012) demonstrates the utility of isoxazole derivatives in the development of diagnostic tools. This work suggests the possibility of using "this compound" in the creation of imaging agents or probes for neurological conditions (Cui, Ono, Kimura, Ueda, Nakamoto, Togashi, Okamoto, Ihara, Takahashi, Liu, & Saji, 2012).

Synthesis and Characterization of Heterocyclic Compounds

Studies on the synthesis and characterization of novel heterocyclic compounds, such as the work by Almansour et al. (2016) on benzimidazole-tethered oxazepine hybrids, underscore the versatility of isoxazole derivatives in synthesizing heterocyclic compounds with potential applications in medicinal chemistry and material science (Almansour, Arumugam, Suresh Kumar, Soliman, Altaf, & Ghabbour, 2016).

properties

IUPAC Name

4-[[3-[2-(trifluoromethoxy)phenyl]-1,2-oxazol-5-yl]methyl]-1,4-oxazepan-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O4/c17-16(18,19)24-15-4-2-1-3-13(15)14-7-12(25-20-14)9-21-5-6-23-10-11(22)8-21/h1-4,7,11,22H,5-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALXUFIWXBAJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CN1CC2=CC(=NO2)C3=CC=CC=C3OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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